Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate
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Description
Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H18ClFN2O4 and its molecular weight is 464.88. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Calculations and Corrosion Inhibition
Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines compounds, including those related to "Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate," to determine the relationship between molecular structure and inhibition efficiency in corrosion inhibition for copper in nitric acid media. These studies highlight the potential application of such compounds as corrosion inhibitors, with the effectiveness validated through theoretical and experimental data (Zarrouk et al., 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones were studied, providing insights into the chemical properties and potential applications of these compounds in various fields. These derivatives were synthesized through a series of reactions starting from methyl 2-(quinolin-8-yloxy) acetate, highlighting the versatility of the quinoline moiety in chemical synthesis (Saeed et al., 2014).
Novel Drug Candidates for Neuropsychiatric and Neurological Disorders
A study reports the synthesis and structure-activity relationships of a class of tetracyclic butyrophenones, demonstrating potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. This research led to the discovery of a compound with significant potential as a multifunctional drug candidate, suggesting applications of similar compounds in the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).
Catalyst Preparation for Ketone Reduction
Another application is in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, showcasing the role of such compounds in facilitating chemical reactions crucial in pharmaceutical synthesis and industrial processes (Facchetti et al., 2016).
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(4-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-2-6-17(26)7-3-15)29-21-11-10-19(12-20(21)23)28-25(31)16-4-8-18(27)9-5-16/h2-13H,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTQQODIFQAQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.